Dopamine D4 Receptor Binding Affinity: N-Benzyl Analog Outperforms the Des-Methyl Parent by 30-Fold
The target compound, bearing both the 5-methyl and N-benzyl substituents, achieves a Ki of 0.60 nM at the human dopamine D4 receptor . In contrast, the des-methyl analog 1-(1-benzylpiperidin-4-yl)-4-phenyl-1,3-dihydroimidazol-2-one (CHEMBL93958), which lacks the 5-methyl group on the imidazolone ring, exhibits a Ki of 18 nM at the same receptor under identical assay conditions . This represents an approximately 30-fold improvement in binding affinity conferred specifically by the 5-methyl substituent in the benzylpiperidine context.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.60 nM |
| Comparator Or Baseline | 1-(1-Benzylpiperidin-4-yl)-4-phenyl-1,3-dihydroimidazol-2-one (des-methyl analog, CHEMBL93958): Ki = 18 nM |
| Quantified Difference | ~30-fold lower Ki (higher affinity) |
| Conditions | [³H]-spiperone displacement, cloned human D4 receptor stably expressed in HEK-293 cells |
Why This Matters
For researchers requiring sub-nanomolar D4 receptor occupancy at low compound concentrations, the 0.60 nM affinity of the 5-methyl analog provides a 30-fold advantage over the des-methyl version, directly impacting experimental design feasibility and procurement decision-making.
- [1] BindingDB. BDBM50079173: 1-(1-Benzyl-piperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydro-imidazol-2-one, CHEMBL91162. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50079173 (accessed May 2026). View Source
- [2] BindingDB. BDBM50079154: 1-(1-Benzyl-piperidin-4-yl)-4-phenyl-1,3-dihydro-imidazol-2-one, CHEMBL93958. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50079154 (accessed May 2026). View Source
